molecular formula C12H10CaO8S2 B074953 Calcium bis(hydroxybenzenesulphonate) CAS No. 1300-41-0

Calcium bis(hydroxybenzenesulphonate)

Cat. No.: B074953
CAS No.: 1300-41-0
M. Wt: 386.4 g/mol
InChI Key: TUUXRMVITABOSV-UHFFFAOYSA-L
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Description

Calcium bis(hydroxybenzenesulphonate) is a versatile organosulfur compound of significant interest in synthetic organic chemistry and materials science research. This salt, derived from phenol sulfonic acid, serves as a highly effective and often recoverable catalyst or reagent due to the synergistic properties of its calcium cation and sulfonate anions. Its primary research applications include facilitating Friedel-Crafts alkylation and acylation reactions, acting as a mild and selective sulfonating agent, and serving as a catalyst in various condensation and esterification processes. The calcium center can act as a Lewis acid, while the sulfonate groups contribute to solubility and phase-transfer capabilities in certain solvent systems. Researchers value this compound for its potential to offer greener catalytic pathways, reduce reaction times, and provide improved yields compared to traditional strong acid catalysts. It is particularly useful in the synthesis of fine chemicals, pharmaceutical intermediates, and novel polymeric materials where controlled sulfonation or acid catalysis is required. Handling this reagent allows for the exploration of reaction mechanisms involving electrophilic aromatic substitution and the development of more sustainable chemical processes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;2-hydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H6O4S.Ca/c2*7-5-3-1-2-4-6(5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUXRMVITABOSV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10CaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156286
Record name Calcium bis(hydroxybenzenesulphonate)
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Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300-41-0
Record name Calcium bis(hydroxybenzenesulphonate)
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Record name Calcium bis(hydroxybenzenesulphonate)
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Record name Calcium bis(hydroxybenzenesulphonate)
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Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches to Calcium Bis(hydroxybenzenesulphonate)

The direct synthesis of calcium bis(hydroxybenzenesulphonate) can be achieved through several methods, primarily involving the sulfonation of a phenol (B47542) followed by neutralization with a calcium salt.

Sulfonation-Neutralization Pathways

A common and direct route to synthesize calcium bis(hydroxybenzenesulphonate) involves a two-step process: the sulfonation of a hydroxylated benzene (B151609) derivative, such as resorcinol (B1680541) or hydroquinone (B1673460), followed by neutralization with a calcium source. prepchem.comgoogle.com

In a typical procedure, phenol is reacted with concentrated sulfuric acid. prepchem.comprepchem.com The reaction mixture is heated to facilitate the formation of phenolsulfonic acid. prepchem.comprepchem.com Following the sulfonation, the reaction mixture is diluted with water and then neutralized with calcium hydroxide. prepchem.com This neutralization step leads to the precipitation of calcium sulfate (B86663), which is subsequently removed by filtration, yielding an aqueous solution of the calcium salt of phenolsulfonic acid. prepchem.com

The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and purity of the final product. For instance, heating phenol and concentrated sulfuric acid at 100°C for two hours under a nitrogen atmosphere is a documented method for producing phenolsulfonic acid. prepchem.com The subsequent neutralization is often carried out at a slightly lower temperature, for example, 95°C for two hours. prepchem.com

Table 1: Example of a Sulfonation-Neutralization Synthesis

StepReactantsConditionsProduct
SulfonationPhenol, Concentrated Sulfuric Acid100°C, 2 hours, Nitrogen atmospherePhenolsulfonic acid
NeutralizationPhenolsulfonic acid, Water, Calcium Hydroxide95°C, 2 hoursAqueous solution of calcium phenolsulfonate

Exchangeable Decomposition and Carbonation Reactions for Calcium Sulfonate Formation

Another synthetic strategy involves exchangeable decomposition and carbonation reactions. This approach is particularly relevant in the preparation of overbased calcium sulfonates, which are complex mixtures used as lubricant additives. google.comgoogle.com In this context, a neutral calcium sulfonate is treated with calcium oxide and carbon dioxide. nih.govgoogle.com

The process generally involves reacting a solution of an alkylbenzene sulfonic acid with an excess of calcium oxide or a mixture of calcium oxide and calcium hydroxide. google.comgoogle.com Carbon dioxide is then bubbled through the reaction mixture. google.comgoogle.com This incorporates an excess of calcium carbonate into the calcium sulfonate, conferring reserve alkalinity to the product. google.comgoogle.com The reaction is often carried out in the presence of promoters like ammonia (B1221849) or organic amines to facilitate the conversion of calcium oxide to calcium hydroxide. google.com The phase transformation of calcium carbonate during this process is a key area of study, with research indicating that amorphous calcium carbonate can transform into the vaterite polymorph. nih.gov

Precursor Chemistry and Intermediate Derivatives

The synthesis of calcium bis(hydroxybenzenesulphonate) relies on the chemistry of its precursors, particularly phenolsulfonic acid and its salts.

Synthesis of Phenolsulfonic Acid and its Alkali Metal Salts

Phenolsulfonic acid is a key intermediate in the production of calcium bis(hydroxybenzenesulphonate). It is typically prepared by the sulfonation of phenol with sulfuric acid. prepchem.comgoogle.comprepchem.com The reaction conditions can be controlled to favor the formation of either the ortho or para isomer. For example, maintaining the temperature below 25°C favors the formation of the ortho-phenolsulfonic acid. sciencemadness.org

The resulting phenolsulfonic acid can be converted to its alkali metal salts, such as sodium 4-hydroxybenzenesulfonate (B8699630), by neutralization with a suitable base, like sodium hydroxide. prepchem.com Sodium 4-hydroxybenzenesulfonate is a stable, crystalline solid that can be purified by recrystallization from hot water or methanol (B129727). chemicalbook.com This intermediate is used in various chemical syntheses, including the preparation of more complex sulfonated compounds. chemicalbook.comsigmaaldrich.com

Table 2: Properties of Sodium 4-hydroxybenzenesulfonate

PropertyValue
CAS Number825-90-1
Molecular FormulaC6H5NaO4S
Molecular Weight196.16 g/mol
AppearanceWhite to almost white powder/crystal

Role of Hydroxyl-Functionalized Sulfonic Acids in Complex Formation

Hydroxyl-functionalized sulfonic acids and their salts play a crucial role in the formation of complexes with metal ions, including calcium. The presence of both a hydroxyl (-OH) group and a sulfonic acid (-SO3H) group on the benzene ring allows for effective chelation and complexation. u-szeged.hu

In the context of calcium bis(hydroxybenzenesulphonate), the hydroxyl group can deprotonate in an alkaline medium, and along with the sulfonate group, coordinate with the calcium ion. u-szeged.huu-szeged.hu This ability to form stable complexes is fundamental to the structure and properties of the final compound. The study of complex formation between calcium and various hydroxy- and oxocarboxylates provides insights into the coordination chemistry involved. u-szeged.huu-szeged.hu Research has shown that calcium can induce the deprotonation of polyhydroxy carboxylates, leading to the formation of highly stable, sometimes multinuclear, complexes. u-szeged.huu-szeged.hu

Structural Elucidation and Advanced Analytical Characterization Techniques

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of Calcium bis(hydroxybenzenesulphonate). By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. organicchemistrydata.orgorganicchemistrydata.org

In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. For Calcium bis(hydroxybenzenesulphonate), the aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, while protons of the hydroxyl group will have distinct chemical shifts. The integration of the signals corresponds to the ratio of the different types of protons present in the molecule.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. organicchemistrydata.org Each unique carbon atom in the molecule gives a distinct signal, and the chemical shifts are indicative of their hybridization and bonding environment. For instance, the carbon atoms of the benzene ring will have characteristic chemical shifts that differ from those of other functional groups. The analysis of both ¹H and ¹³C NMR spectra is crucial for the complete structural assignment of Calcium bis(hydroxybenzenesulphonate). researchgate.net

Table 1: Representative NMR Data for Calcium-Containing Compounds

NucleusChemical Shift Range (ppm)Notes
¹H~10.5Amide protons in some calcium-binding proteins. nih.gov
¹³C105-155Aromatic carbons in caffeine (B1668208) cocrystals. researchgate.net
²⁹Si-72Characteristic resonance for β-dicalcium silicate. mdpi.comnih.gov

UV-Visible Spectroscopy for Electronic Transitions and Optical Absorption Properties

UV-Visible spectroscopy is employed to study the electronic transitions and optical absorption properties of Calcium bis(hydroxybenzenesulphonate). This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of Calcium bis(hydroxybenzenesulphonate) is characterized by absorption bands that arise from π-π* transitions within the aromatic benzene ring and n-π* transitions associated with the sulfonate and hydroxyl groups. The position and intensity of these absorption bands provide insights into the electronic structure of the molecule. The formation of a complex with calcium can lead to shifts in the absorption maxima, which can be used to study the coordination environment of the calcium ion. researchgate.net

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Structure and Chemical State Characterization

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful element-specific technique used to probe the local atomic structure and chemical state of calcium in Calcium bis(hydroxybenzenesulphonate). toray-research.co.jpnpsm-kps.org XAFS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.org

The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. wikipedia.orgdigitellinc.com For Calcium bis(hydroxybenzenesulphonate), the Ca K-edge or L-edge XANES spectra can reveal details about the electronic structure and the local symmetry around the calcium ion. researchgate.netresearchgate.net Each calcium compound exhibits a unique fine structure at the absorption edges, serving as a fingerprint. researchgate.net

The EXAFS region, on the other hand, provides quantitative information about the number, type, and distance of neighboring atoms surrounding the central calcium atom. mpg.de Analysis of the EXAFS oscillations allows for the determination of bond lengths between calcium and the oxygen atoms of the sulfonate and hydroxyl groups, as well as the coordination number of the calcium ion. This information is crucial for understanding the local coordination environment of calcium within the compound. digitellinc.comnih.gov

Table 2: XAFS Spectral Features and Interpretations

Spectral RegionInformation Obtained
XANESOxidation state, coordination geometry, electronic structure. wikipedia.orgdigitellinc.com
EXAFSBond distances, coordination number, types of neighboring atoms. mpg.de

Thermal and Other Analytical Methods

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Decomposition Pathways and Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal decomposition and stability of Calcium bis(hydroxybenzenesulphonate).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. chembam.comtainstruments.com When Calcium bis(hydroxybenzenesulphonate) is heated, it undergoes decomposition, leading to mass loss at specific temperature ranges. libretexts.org The resulting TGA curve shows distinct steps corresponding to the loss of volatile components, such as water of hydration or the decomposition of the organic moieties. ebatco.com For instance, the decomposition of similar calcium-containing compounds like calcium oxalate (B1200264) monohydrate shows distinct mass loss steps corresponding to the loss of water, carbon monoxide, and carbon dioxide. libretexts.org

DTA measures the temperature difference between a sample and an inert reference as a function of temperature. vbcop.org This technique detects exothermic and endothermic processes, such as phase transitions, melting, and decomposition. slideshare.net The DTA curve for Calcium bis(hydroxybenzenesulphonate) would show peaks corresponding to the energy changes that occur during its thermal decomposition, complementing the mass loss data from TGA.

Table 3: Thermal Decomposition Stages of Calcium Oxalate Monohydrate (Illustrative Example)

Temperature Range (°C)Mass Loss Event
~100 - 250Loss of water of hydration (H₂O). libretexts.org
~400 - 500Decomposition to calcium carbonate (loss of CO). libretexts.orgnih.gov
~600 - 800Decomposition of calcium carbonate to calcium oxide (loss of CO₂). chembam.comnih.gov

Chromatographic Separation Techniques (e.g., HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of Calcium bis(hydroxybenzenesulphonate) and for analyzing it within mixtures. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

A validated HPLC method can be developed to separate Calcium bis(hydroxybenzenesulphonate) from any process-related impurities or degradation products. researchgate.net The retention time of the main peak corresponding to the compound can be used for its identification, while the peak area provides quantitative information about its concentration. Gradient elution is often employed in reversed-phase HPLC to achieve optimal separation of compounds with varying polarities.

Titrimetric Methods for Quantitative Analysis of Calcium and Related Species

Titrimetric methods offer a classic and reliable approach for the quantitative analysis of calcium in Calcium bis(hydroxybenzenesulphonate). Complexometric titration is a common technique used for this purpose.

In this method, the sample is first treated to release the calcium ions into solution. The solution is then titrated with a standard solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA). corn.org A suitable indicator, like hydroxynaphthol blue, is used to detect the endpoint of the titration, which is signaled by a distinct color change. usda.gov The concentration of calcium in the original sample can then be calculated based on the volume of the titrant used. nih.gov To prevent interference from other metal ions, masking agents may be added to the solution. corn.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Related Organic Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of calcium bis(hydroxybenzenesulphonate), while the parent compound itself is non-volatile and not directly amenable to standard GC-MS analysis, the technique is indispensable for characterizing related organic species. These species can include precursors, intermediates, potential impurities, and degradation products. The high sensitivity and specificity of GC-MS, particularly its ability to provide structural information from mass spectra, make it a critical tool for quality control and stability studies. astm.orgdocbrown.info

Analysis often requires a derivatization step to convert non-volatile polar compounds, such as phenols, into more volatile derivatives suitable for gas chromatography. gnest.orgresearchgate.net Techniques like silylation or methylation are commonly employed for this purpose. researchgate.netepa.gov

Research Findings

Research efforts using GC-MS in the analysis of related substances focus on several key areas: the identification of phenolic compounds, the detection of potentially genotoxic sulfonate esters, and the characterization of thermal degradation products.

Analysis of Phenolic Impurities: Phenol (B47542) is a primary precursor for hydroxybenzenesulphonic acid and may persist as a residual impurity. Furthermore, the sulphonate group can be susceptible to cleavage under certain thermal or chemical conditions, potentially liberating phenol. GC-MS provides a robust method for detecting and quantifying trace levels of phenol and related phenolic compounds in industrial samples and wastewater. astm.orggnest.org The typical approach involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the sample matrix, followed by direct analysis or derivatization prior to GC-MS injection. gnest.orgresearchgate.net The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying target analytes. mdpi.com

Table 1: Example GC-MS Parameters for Phenolic Compound Analysis

ParameterConditionReference
Instrument Gas Chromatograph coupled to a Mass Spectrometer (e.g., Finnigan 3200) astm.org
Column Rtx-200 (30 m x 0.25 mm I.D., df=0.25 µm) or similar shimadzu.com
Injector Temperature 280 °C shimadzu.com
Oven Temperature Program 70°C (2 min) → 15°C/min to 320°C (3 min) shimadzu.com
Carrier Gas Helium researchgate.net
Ionization Energy 70 eV astm.org
Mass Scan Range 35-450 amu matec-conferences.org

Detection of Sulfonate Ester Impurities: A significant concern in the synthesis of pharmaceuticals involving sulfonic acids is the potential formation of sulfonate esters, which are often classified as potential genotoxic impurities (PGIs). shimadzu.comlcms.cz These esters can be formed by the reaction of the sulfonic acid with residual alcohols (e.g., methanol (B129727), ethanol) used as solvents or reagents. GC-MS offers exceptional sensitivity for the trace-level determination of these compounds, such as methyl benzenesulfonate (B1194179) or ethyl benzenesulfonate. researchgate.netwaters.com The development of highly sensitive methods, often using SIM or tandem mass spectrometry (MS/MS), is crucial to ensure that the levels of these impurities are below the stringent regulatory thresholds. mdpi.comresearchgate.net

Table 2: Identified Genotoxic Impurities Related to Benzenesulfonic Acid by GC-MS

Compound NameTypical Monitoring Ion (m/z)SignificanceReference
Methyl benzenesulfonate172 (M+), 141, 77Potential genotoxic impurity waters.com
Ethyl benzenesulfonate186 (M+), 157, 91Potential genotoxic impurity waters.com
Methyl p-toluenesulfonate172, 155, 91Potential genotoxic impurity shimadzu.com
Ethyl p-toluenesulfonate186, 157, 109Potential genotoxic impurity shimadzu.com

Characterization of Thermal Decomposition Products: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a specialized technique used to investigate the thermal stability and degradation mechanisms of materials. researchgate.net By rapidly heating a sample to a high temperature in an inert atmosphere, complex materials are broken down into smaller, more volatile fragments that can be analyzed by GC-MS. Studies on analogous aromatic sulfone polymers, such as polysulfone (PSU) and poly(ether sulfone) (PESU), provide insight into the likely thermal decomposition products of calcium bis(hydroxybenzenesulphonate). Research indicates that thermal degradation of these polymers primarily yields phenol and sulfur dioxide (SO2) as major products, resulting from the cleavage of ether linkages and C-S bonds in the polymer backbone. researchgate.net This suggests that under conditions of significant thermal stress, hydroxybenzenesulphonic acid moieties would likely decompose to form similar products.

Coordination Chemistry and Metal Ligand Interactions

Ligand Properties of the Hydroxybenzenesulfonate Anion

The hydroxybenzenesulfonate anion is a versatile ligand due to the presence of multiple potential donor sites: the oxygen atoms of the sulfonate group and the oxygen atom of the hydroxyl group. Its coordination behaviour is a delicate balance of these interactions.

Coordination Modes of the Sulfonate Group in Metal Complexes

The sulfonate group (RSO₃⁻) is a key player in the formation of metal complexes, exhibiting a variety of coordination modes. rsc.org This versatility allows it to bridge metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. researchgate.net The coordination diversity of the sulfonate group is, in part, a reflection of the sensitivity of the sulfonate oxygen atoms as donors to the nature of the organic group 'R'. rsc.org

The primary coordination modes of the sulfonate group include:

Monodentate (η¹): One of the three oxygen atoms of the sulfonate group coordinates directly to a single metal center. rsc.orgresearchgate.net

Bidentate Chelating (η²): Two oxygen atoms from the same sulfonate group coordinate to a single metal center. researchgate.netwikipedia.org

Bridging Modes: The sulfonate group can act as a bridge between two or more metal centers. A common bridging motif is the bidentate bridge (μ₂), where two different oxygen atoms of the sulfonate group coordinate to two different metal ions. researchgate.net More complex modes involving one, two, or three oxygen donors in bridging arrangements are also well-characterized. rsc.org

This coordinative flexibility allows the sulfonate group to facilitate the assembly of diverse and robust structural frameworks with metal ions. researchgate.net

Influence of Hydroxyl and Sulfonate Functional Groups on Complex Formation and Stability

The presence of both hydroxyl (-OH) and sulfonate (-SO₃⁻) groups on the benzene (B151609) ring significantly influences the formation and stability of metal complexes. There is often a fine balance between direct coordination of these groups to the metal ion and their participation in hydrogen bonding. rsc.org

The sulfonate group, with its three oxygen atoms, can act as a multidentate ligand, forming robust coordination bonds with metal ions, particularly hard acids like Ca²⁺. researchgate.net Its acidic nature enhances its coordination ability. researchgate.net However, the sulfonate group is also a potent hydrogen bond acceptor. rsc.org

Synthesis and Structural Features of Metal-Organic Coordination Polymers (MOCPs)

Metal-Organic Coordination Polymers (MOCPs), also known as Metal-Organic Frameworks (MOFs), are extended structures formed by the self-assembly of metal ions or clusters with organic ligands. The hydroxybenzenesulfonate anion is an effective building block for the synthesis of such polymers.

Lanthanide Coordination Polymers of 4-Hydroxybenzenesulfonate (B8699630)

The reaction of 4-hydroxybenzenesulfonate with lanthanide ions (Ln³⁺) has yielded novel one-dimensional (1D) coordination polymers. rsc.orgresearchgate.net For instance, the reaction of sodium 4-hydroxybenzenesulfonate with lanthanide chlorides in methanol (B129727) results in isomorphous 1D framework compounds with the general formula {[Ln(L)₃(H₂O)₂]·2H₂O}∞ (where L = 4-hydroxybenzenesulfonate). rsc.org

These polymers often exhibit interesting structural motifs, such as ladder-like chains. rsc.org The coordination environment of the lanthanide ion is typically high, often involving oxygen atoms from the sulfonate groups, the hydroxyl groups, and coordinated water molecules. The specific coordination number and geometry depend on the specific lanthanide ion. nih.gov

Structural Features of Lanthanide 4-Hydroxybenzenesulfonate Polymers
Lanthanide (Ln)Compound FormulaCrystal SystemSpace GroupStructural MotifReference
Terbium (Tb){[Tb(C₆H₅O₄S)₃(H₂O)₂]·2H₂O}∞MonoclinicP2₁/c1-D Ladder-like Chain rsc.org
Erbium (Er){[Er(C₆H₅O₄S)₃(H₂O)₂]·2H₂O}∞MonoclinicP2₁/c1-D Ladder-like Chain rsc.org
Ytterbium (Yb){[Yb(C₆H₅O₄S)₃(H₂O)₂]·2H₂O}∞MonoclinicP2₁/c1-D Ladder-like Chain rsc.org

Divalent Transition Metal Benzenesulfonate (B1194179) Complexes

Divalent transition metals also form coordination complexes with benzenesulfonate-type ligands. While sulfate (B86663) (SO₄²⁻) is often considered a weakly coordinating ligand, it can bind to transition metals in various modes, and sulfonates behave similarly. wikipedia.org The interaction is often a combination of electrostatic forces and direct coordination. researchgate.net

In a reported cobalt(II) complex containing the 4-hydroxybenzenesulfonate anion, the sulfonate group participates in the coordination sphere. researchgate.net The sodium ion in this particular heterometallic structure is coordinated by an oxygen atom from the sulfonate group. The geometry of the final complex is influenced by all participating ligands and the coordination preferences of the metal ions. researchgate.netresearchgate.net

Crystal Engineering and Supramolecular Assembly in Coordination Polymers

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.netrsc.org In the context of coordination polymers, it involves the rational selection of metal centers and organic ligands to guide the self-assembly process toward a specific network topology. nih.gov

Specific Metal-Bis(hydroxybenzenesulphonate) Interactions and Related Complexes

The coordination chemistry of metal ions with sulfonate-containing ligands is complex and multifaceted. The sulfonate group (RSO₃⁻) is often considered a poor ligand, especially in comparison to the analogous phosphonate (B1237965) group (RPO₃²⁻). researchgate.net However, its interactions are crucial in building extended solid-state structures, primarily through a delicate balance of direct coordination and extensive hydrogen bonding.

In many crystalline structures involving hydrated transition metal ions and sulfonate anions, the sulfonate group does not directly coordinate to the metal center. Instead, it acts as a counter-anion, balancing the charge of a hydrated metal cation. The structure of hexaaquacopper(II) bis(4-hydroxybenzenesulfonate) follows this principle.

The central feature of this compound is the hexaaquacopper(II) cation, [Cu(H₂O)₆]²⁺. nih.gov In this complex ion, the copper(II) center is coordinated by six water molecules, which act as ligands. These water molecules arrange themselves in an octahedral geometry around the Cu(II) ion. nih.govmdpi.com Due to the d⁹ electron configuration of Cu(II), this octahedron is typically distorted due to the Jahn-Teller effect. researchgate.netmdpi.com This distortion most commonly manifests as a tetragonal elongation, where two axial copper-oxygen bonds are significantly longer than the four equatorial bonds. nih.govacs.orgresearchgate.net

In the crystal lattice of hexaaquacopper(II) bis(4-hydroxybenzenesulfonate), the [Cu(H₂O)₆]²⁺ cations are surrounded by the 4-hydroxybenzenesulfonate anions. There is no direct covalent bond between the copper ion and the sulfonate anion. researchgate.net The solid-state structure is an extended network held together by a complex system of hydrogen bonds. These interactions occur between the coordinated water molecules of the cation and the oxygen atoms of the sulfonate groups, as well as the hydroxyl groups of the anions. nih.govresearchgate.net This arrangement results in a layered structure, with alternating domains of inorganic cations and organic anions. researchgate.net

Table 1: Coordination Environment in Hexaaqua Metal Complexes
ComplexMetal IonCoordination GeometryLigandsAnion RoleKey Stabilizing Interaction
Hexaaquacopper(II) bis(4-hydroxybenzenesulfonate) Cu(II)Distorted Octahedral (Jahn-Teller)6 H₂OCounter-anionHydrogen Bonding researchgate.netresearchgate.net
Hexaaquacobalt(II) bis[4-(2-hydroxybenzylideneamino)benzenesulfonate] Co(II)Octahedral6 H₂OCounter-anionHydrogen Bonding nih.gov
Hexaaquazinc(II) bis(4-aminobenzenesulfonate) Zn(II)Octahedral6 H₂OCounter-anionHydrogen Bonding

Hydrogen bonding is a dominant force in the crystal engineering of metal sulfonate compounds, often dictating the final supramolecular architecture. researchgate.netnih.gov The sulfonate group, with its three oxygen atoms, is an excellent hydrogen bond acceptor, while coordinated water molecules are strong hydrogen bond donors. This synergy leads to the formation of robust and predictable structural motifs. nih.govresearchgate.net

A common feature in these structures is the formation of layers or sheets. These layers are typically composed of the metal cations and sulfonate anions linked by hydrogen bonds. nih.govbeilstein-journals.org The organic parts of the sulfonate ligands then form either pillars between these layers or hydrophobic domains that separate the hydrophilic, hydrogen-bonded networks.

The role of the sulfonate group can vary significantly, creating a structural dichotomy. In some cases, the sulfonate group coordinates directly to the metal ion. In others, it remains uncoordinated, or "dangling," and participates exclusively in hydrogen bonding. beilstein-journals.orgresearchgate.netnih.gov This difference has a profound impact on the material's properties. For instance, in a magnesium-based coordination polymer with a phosphonato-sulfonate linker, the dangling sulfonate groups are part of an extended hydrogen-bonding network that facilitates proton hopping, leading to moderate proton conductivity. beilstein-journals.orgresearchgate.netnih.gov Conversely, in a lead-based analogue where the sulfonate groups coordinate directly to the Pb²⁺ ions, no extended hydrogen bonding occurs, and the proton conductivity is much lower. beilstein-journals.orgresearchgate.netnih.gov

The strategic use of hydrogen bonding can also influence the orientation of the organic ligands, thereby tuning the physical properties of the material. In a novel birefringent crystal, Ca(3-C₅H₄NSO₃)₂·4H₂O, hydrogen bonds involving the sulfonate groups and coordinated water molecules are crucial for controlling the alignment of the pyridine (B92270) rings, which enhances the material's optical anisotropy. nih.gov This demonstrates that the "weak" interactions of hydrogen bonds can be harnessed to create highly ordered, functional materials. nih.gov

Table 2: Role of Hydrogen Bonding in Metal Sulfonate Structures
SystemMetal IonSulfonate RoleHydrogen Bond NetworkResulting Property/StructureReference
Mg-Phosphonato-Sulfonate Mg(II)Non-coordinating (Dangling)Extended H-bond network between sulfonate groups and water molecules.Facilitates proton hopping, leading to proton conductivity. beilstein-journals.orgresearchgate.net
Pb-Phosphonato-Sulfonate Pb(II)CoordinatingNo extended H-bond network involving sulfonate groups.Low proton conductivity. beilstein-journals.orgresearchgate.net
Ca-Pyridinesulfonate Ca(II)Coordinating & H-bond AcceptorOrients pyridine rings via H-bonds with aqua ligands.Creates a quasi-2D layered structure with enhanced optical birefringence. nih.gov
s-Block Metal Azo Dyes Li, Na, K, Ca, Ba, etc.Varies (Coordinating or Non-coordinating)Forms alternating organic and inorganic layers.Controls the overall supramolecular structural class. nih.govacs.org

While the previous sections focused on interactions with sulfonate ligands, the coordination chemistry of calcium also extends to more exotic, soft donor ligands like silylenes. Silylenes are silicon(II) compounds that can act as strong sigma-donating ligands, and research has explored their ability to coordinate to various metals, including alkaline earth metals like calcium. researchgate.net

Recent studies have detailed the synthesis and reactivity of a calcium(II) complex coordinated by a chelating pyridine-based bis(silylene) ligand. scispace.comdocumentsdelivered.comnih.govresearchgate.net The successful isolation of a redox-inert bis(silylene) Ca(II) complex, labeled as complex 5 , was achieved at low temperatures. scispace.comdocumentsdelivered.comnih.gov This complex proved to be thermally labile, undergoing decomposition to form a different Ca(II) species, complex 4 , which features a unique silylene-pyridyl-amido ligand. scispace.comnih.gov This transformation proceeds through a non-redox-induced mechanism. scispace.comnih.gov

The solid-state structure of the decomposition product, complex 4 , reveals a dimeric arrangement where two calcium centers are bridged by amide ligands. scispace.com Each calcium atom is five-coordinate, bonded to two nitrogen donors from a chelating pyridyl-amido moiety, one bridging amide nitrogen, one nitrogen from a silylamido ligand, and one silicon atom from the silylene. scispace.com The geometry around the calcium centers is described as highly distorted square pyramidal. scispace.com

The coordination of the silylene ligand to the calcium center in these species is noteworthy. The measured Calcium-Silicon (Ca-Si) bond distances in the dimeric complex 4 were found to be shorter than those in previously reported calcium silylene complexes, indicating a comparatively strong coordination. scispace.com

Table 3: Calcium-Silicon Bond Distances in Silylene Complexes
ComplexCa-Si Bond Distance (Å)Coordination Environment of CaReference
Complex 4 (dimer) 3.0511(9) and 3.0654(9)Five-coordinate, distorted square pyramidal scispace.com
[Cp₂CaSi(O-C₆H₄-tBu){(NtBu)₂CPh}] 3.2732(5)Not specified scispace.com
[Cp₂CaSi(NtBuCH)₂] (calculated) 3.090Not specified scispace.com

Advanced Research Applications and Chemical Phenomena

Research into Nonlinear Optical Properties of Sulfonates and Related Compounds

The study of nonlinear optical (NLO) properties in organic and organometallic compounds is a dynamic area of research, driven by the potential for applications in photonics, such as optical switching and data processing. nih.govdtic.mil Sulfonyl-containing materials and other sulfur-rich compounds are of particular interest due to their potential for large third-order optical nonlinearities. illinois.eduacs.org

Research has shown that the introduction of a benzyl (B1604629) moiety can enhance the NLO properties of certain polymers by increasing electron delocalization. nih.gov The modification of molecular structures, for instance by adding different functional groups, and the influence of the surrounding environment, like solvent polarity, can significantly affect the electronic interactions and hyperpolarizability of these materials. researchgate.net Theoretical and experimental studies on various organic compounds, including azo sulfonamides and pyrazole (B372694) analogues, have been conducted to understand and optimize their NLO activity. researchgate.netbohrium.com

Scientists use techniques like the Z-scan to measure the nonlinear absorption and refraction of materials, which are crucial parameters for their application in NLO devices. illinois.eduyoutube.com This feedback loop between synthesis and characterization helps in designing molecules with enhanced NLO properties and low absorption, which is critical for preventing thermal damage and ensuring the efficiency of photorefractive effects. illinois.eduyoutube.com Studies on sulfur-rich molecules and other conjugated systems have demonstrated that it is possible to achieve high figures of merit for NLO applications without significant linear or nonlinear absorption. illinois.edu

Role in Material Science and Polymer Chemistry Research

Calcium bis(hydroxybenzenesulphonate) and related sulfonate compounds play a significant role in the advancement of material science and polymer chemistry. Their unique properties are leveraged in the creation of functional materials, lubricant additives, and for studies involving layered double hydroxides.

Incorporation into Polymeric Ionomers for Functional Materials

The incorporation of ionic groups, such as sulfonates, into polymer chains leads to the formation of ionomers. These materials exhibit unique properties due to the presence of ionic interactions, which can significantly influence their mechanical, thermal, and solution behaviors. While specific research on the incorporation of Calcium bis(hydroxybenzenesulphonate) into polymeric ionomers is not widely detailed in the provided search results, the general principles of using sulfonate-containing monomers in polymerization are well-established. These ionomers are crucial in the development of functional materials for a variety of applications, including membranes, coatings, and adhesives.

Synthesis of Calcium Sulfonates from Sulfomethylated Bis-Alkylphenols and their Evaluation as Multifunctional Additives in Lubricating Oils

Calcium sulfonates are widely used as additives in lubricating oils, where they function as detergents and rust inhibitors. researchgate.netnih.gov Overbased calcium sulfonates, which contain a colloidal core of calcium carbonate, are particularly effective at neutralizing acidic byproducts of combustion in engines. epo.org The synthesis of these additives can involve the sulfomethylation of alkylphenols followed by neutralization and overbasing with a calcium source. researchgate.netgoogle.com

Research focuses on optimizing the synthesis conditions to produce calcium sulfonates with desired properties, such as high total base number (TBN), good solubility in base oils, and effective anti-wear performance. researchgate.netresearchgate.net For instance, studies have explored different solvent systems, reaction temperatures, and promoters to improve the yield and performance of the final product. epo.orgresearchgate.netgoogle.com The evaluation of these additives involves testing their physicochemical properties and their performance in lubricant formulations, often showing superiority over existing commercial additives. ama.com.az The tribological behavior of greases formulated with calcium sulfonates is also an area of active investigation, with studies showing that they can form protective films on metal surfaces, enhancing wear resistance and extreme pressure performance. nih.govmachinerylubrication.comrsc.orgmdpi.com

Table 1: Comparison of Calcium Sulfonate Grease Properties

PropertyCMSCG (1:2)CMSCG (1:1)MSCG
Dropping Point (°C)354--
Penetration (0.1 mm)161--
Oil Separation (%)1.25--
Yield Stress (Pa)--558
Friction Reduction--Optimal
Wear Resistance-Optimal-
This table presents a summary of findings from a study on calcium sulfonate complex grease formulated with overbased calcium sulfonate (T106D) and overbased magnesium sulfonate (T107) in various ratios. rsc.org

Intercalation and Adsorption Studies in Layered Double Hydroxides

Layered double hydroxides (LDHs), also known as anionic clays, are materials with a layered structure that can accommodate various anions between their layers. rsc.org This property makes them suitable for applications such as ion exchange, catalysis, and as carriers for the controlled release of substances. researchgate.net

Furthermore, Ca-based LDHs are being investigated for their potential in carbon capture, with studies showing that the presence of intercalated anions can affect the surface basicity and thermal stability of the material. nih.gov Adsorption studies have also been conducted on the removal of pollutants, such as linear alkyl benzene (B151609) sulfonate, from water using LDHs. utwente.nl The adsorption capacity is influenced by factors like the M2+/M3+ ratio in the LDH structure and the storage conditions of the material. utwente.nl CaFe-based LDHs have shown high efficiency in removing chloride ions, which is relevant for preventing corrosion. frontiersin.org

Investigation of Biological Mechanisms through Chemical Inhibition Studies

The study of how chemical compounds interact with biological systems provides valuable insights into fundamental life processes. Phenolic compounds, which are structurally related to the hydroxybenzene part of Calcium bis(hydroxybenzenesulphonate), have been a focus of such research, particularly in the context of ion transport and enzyme inhibition.

Studies on Calcium Ion Transport and ATPase Inhibition by Related Phenolic Compounds

Calcium ions are crucial signaling molecules in virtually all cells, and their transport across cellular membranes is tightly regulated. umu.se The disruption of this transport can have significant physiological effects. nih.gov Research has shown that various phenolic compounds can inhibit plasma membrane Ca2+-ATPase, an enzyme responsible for pumping calcium out of the cell. capes.gov.br For example, alkylphenols and bis-resorcinols isolated from plants have demonstrated inhibitory activity against this enzyme. capes.gov.br The potency of these compounds often depends on their specific chemical structure. capes.gov.br

Polyphenolic compounds have also been found to inhibit ATP synthase in bacteria like E. coli. nih.govresearchgate.netetsu.edu The degree of inhibition varies depending on the structure of the polyphenol, with some compounds inhibiting the enzyme almost completely. nih.govresearchgate.net Interestingly, some polyphenols inhibit both ATPase activity and ATP synthesis, while others only affect ATPase activity. researchgate.netetsu.edu This research is important for understanding how dietary polyphenols may exert their beneficial health effects, such as their antimicrobial and anticancer properties, by targeting cellular energy production. nih.govetsu.edumdpi.com The inhibition of these enzymes can disrupt the ionic balance and energy metabolism of cells, which is a mechanism of action for some antimicrobial agents. researchgate.net

Table 2: Inhibitory Effects of Polyphenols on E. coli ATP Synthase

CompoundIC50 (µM)Maximum Inhibition
Piceatannol~14~100%
Quercetin~33~80%
Quercetin-3-β-d glucoside~71~50%
Resveratrol~94~40%
Quercitrin~120~40%
This table summarizes the potency and maximal inhibition of ATPase activity by five different polyphenolic compounds in E. coli. researchgate.netetsu.edu

Environmental Chemical Transformations and Degradation Pathways of Phenolsulfonates

The environmental fate of phenolsulfonates, including the anion component of calcium bis(hydroxybenzenesulphonate), is a subject of ongoing research. These compounds can enter the environment through various pathways, including industrial and sewage effluents, the burning of solid waste, and as products of fossil fuel use. mdpi.com Once in the environment, they can undergo several transformations and degradation processes.

Microorganisms play a significant role in the breakdown of xenobiotic compounds like phenolsulfonates. mdpi.com Bacteria and fungi possess unique metabolic capabilities, including specific genes and enzymes, that allow them to metabolize these substances. mdpi.com The degradation of aromatic hydrocarbons, a class to which phenolsulfonates belong, often begins with the conversion to cis-dihydrodiols, which are then cleaved by dioxygenase enzymes through either ortho- or meta-cleavage pathways. mdpi.com

One studied degradation mechanism for phenolic compounds involves ipso-hydroxylation, where a hydroxyl group is added to the carbon atom already bearing a substituent. This can lead to the cleavage of carbon-carbon bonds. For instance, the degradation of bisphenol A, which shares a phenolic structure, can proceed via a type II ipso substitution mechanism. nih.gov This process is initiated by a monooxygenase enzyme and can lead to the formation of hydroquinone (B1673460) and other metabolites. nih.gov While this specific pathway has been detailed for bisphenol A and nonylphenol, the presence of a phenolic ring in hydroxybenzenesulfonate suggests that similar enzymatic attacks could be a potential degradation route.

The degradation of xenobiotics can also be influenced by their chemical structure. For example, in the degradation of nonylphenol, isomers with a quaternary α-carbon are more readily degraded via ipso substitution than those with tertiary or secondary α-carbons. nih.gov

Beyond biodegradation, other environmental degradation methods for organic pollutants include:

Photocatalytic degradation: This process uses a catalyst, such as titanium dioxide, activated by light to generate reactive species that break down the organic molecule. patsnap.com

Advanced oxidation processes (AOPs): Methods like Fenton reactions, ozonation, and UV/H2O2 treatment generate highly reactive hydroxyl radicals that can rapidly oxidize and degrade organic compounds. patsnap.com

Thermal decomposition: At high temperatures, organic molecules can be broken down into simpler compounds. patsnap.com

The sulfonation of some phenolic compounds can also be a transformation pathway. For example, the sulfonation of methyl phenyl sulfate (B86663) at room temperature yields the 4-sulfonic acid, which can then decompose to phenol-4-sulfonic acid and subsequently be sulfonated to phenol-2,4-disulfonic acid. researchgate.net

Calcium-Mediated Catalysis in Organic Synthesis (e.g., N-arylamidine synthesis)

Calcium-based catalysts are gaining prominence in organic synthesis as sustainable and efficient alternatives to transition metals and rare-earth metals. benthamdirect.comresearchgate.net These catalysts exhibit broad substrate tolerance and can be utilized in a variety of organic transformations. benthamdirect.comresearchgate.net Calcium compounds, due to their rich variety and good catalytic performance, are applied in both organic synthesis and environmental protection. alfachemic.com

One notable application of calcium-mediated catalysis is in the synthesis of N-arylamidines. A simple, one-step protocol has been developed for the synthesis of these compounds from organic nitriles and amines using calcium bis(hexamethyldisilazide) [Ca{N(SiMe3)2}2(THF)2] as a catalyst. nih.gov This reaction proceeds in a solvent-free medium under ambient conditions and provides good to excellent yields for a wide range of substrates, including those with electron-withdrawing, electron-donating, and heterocyclic substitutions. nih.gov The proposed mechanism involves the in-situ generation of an active calcium amido pre-catalyst that activates the nitriles. nih.gov

The versatility of calcium catalysts extends to various other organic reactions. They have been shown to be effective in:

Dehydrative aza-Friedel-Crafts reactions: A calcium-catalyzed addition of aniline (B41778) derivatives to N-acyliminium ions has been developed to produce a diverse range of Mannich-type products under mild conditions. qub.ac.uk

Synthesis of cyclic carbonates: A calcium-based catalytic system has been developed for the synthesis of bio-derived cyclic carbonates from epoxides and CO2 under mild conditions. acs.org

Hydrofunctionalization reactions: Calcium complexes have been used to catalyze the hydroamination and hydrophosphination of various substrates. researchgate.net

Biodiesel production: Calcium oxide, often derived from sources like eggshells, is used as a heterogeneous catalyst in the transesterification of vegetable oils to produce biodiesel. alfachemic.comfrontiersin.org

The catalytic activity of calcium is attributed to its ability to activate different functional groups for nucleophilic addition to alkenes, carbonyls, nitros, epoxides, methylarenes, and alcohols. benthamdirect.comresearchgate.net

Table of Research Findings on Calcium-Mediated Catalysis

Reaction TypeCatalystSubstratesKey Findings
N-arylamidine synthesis[Ca{N(SiMe3)2}2(THF)2]Organic nitriles, aminesSimple, one-step, solvent-free, ambient conditions, good to excellent yields. nih.gov
Aza-Friedel-CraftsCalcium complexN,O-acetals, anilinesMild conditions, access to diverse Mannich-type products. qub.ac.uk
Cyclic Carbonate SynthesisCalcium iodide with crown etherBio-derived epoxides, CO2Mild reaction conditions, synthesis of challenging internal and trisubstituted carbonates. acs.org
Biodiesel ProductionCalcium oxideVegetable oilsHeterogeneous catalysis, environmentally friendly. alfachemic.comfrontiersin.org

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Routes for Calcium Bis(hydroxybenzenesulphonate)

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research into calcium bis(hydroxybenzenesulphonate) will increasingly focus on novel and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the application of mechanochemistry , which involves chemical transformations induced by mechanical force, often in the absence of bulk solvents. nih.govmdpi.com This solid-state approach offers significant advantages over traditional solution-based syntheses by reducing solvent waste and potentially enabling access to novel polymorphs or materials with enhanced properties. nih.gov The mechanochemical synthesis of metal-organic frameworks (MOFs) has already demonstrated the feasibility of this technique for producing complex coordination architectures. nih.gov Investigating the mechanochemical synthesis of calcium bis(hydroxybenzenesulphonate) from calcium salts and hydroxybenzenesulfonic acid could lead to a more sustainable and scalable production method.

Furthermore, the principles of green chemistry are being increasingly applied to pharmaceutical and fine chemical synthesis, providing a framework for developing more sustainable processes. nih.govjddhs.comsyngeneintl.com This includes the use of greener solvents (such as water or bio-derived solvents), catalytic methods to improve atom economy, and the use of renewable starting materials. nih.govjddhs.com Research in this area could explore the biocatalytic synthesis of hydroxybenzenesulfonic acid or the use of ultrasound-assisted synthesis to enhance reaction rates and reduce energy input in the production of calcium bis(hydroxybenzenesulphonate). nih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Mechanochemistry Solvent-free, reduced waste, potential for novel structures. nih.govOptimization of milling parameters (frequency, time, ball-to-sample ratio), in-situ monitoring of reaction progress.
Green Solvents Reduced environmental impact, improved safety profile. nih.govScreening of aqueous and bio-based solvent systems, investigation of reaction kinetics and product purity.
Biocatalysis High selectivity, mild reaction conditions, use of renewable enzymes.Identification and engineering of enzymes for the regioselective sulfonation of phenols.
Ultrasound-Assisted Synthesis Increased reaction rates, reduced reaction times, improved yields. nih.govStudy of the effect of ultrasonic frequency and power on the synthesis of calcium bis(hydroxybenzenesulphonate).

Design and Synthesis of New Coordination Architectures and Metal-Organic Frameworks Incorporating Hydroxybenzenesulfonate Ligands

The hydroxybenzenesulfonate ligand, with its multiple coordination sites (sulfonate and hydroxyl groups), is an excellent candidate for the construction of novel coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net Future research will focus on the rational design and synthesis of new architectures with tailored porosities, dimensionalities, and functionalities.

The coordination versatility of the sulfonate group allows for the formation of diverse structural motifs, from one-dimensional chains to complex three-dimensional networks. mdpi.com By systematically varying the position of the hydroxyl group on the benzene (B151609) ring (ortho, meta, para) and introducing other functional groups, it is possible to fine-tune the resulting coordination architecture. The synthesis of a 1D chained calcium(II) coordination polymer with a substituted benzenesulfonate (B1194179) ligand highlights the potential for creating diverse structures. mdpi.com

The incorporation of hydroxybenzenesulfonate ligands into lanthanide-based MOFs is another exciting area of research. researchgate.netnih.govnih.gov Lanthanide ions offer unique photoluminescent and magnetic properties, and their coordination with functionalized organic linkers can lead to materials with applications in sensing, bio-imaging, and catalysis. researchgate.netnih.govmdpi.com The development of stable alkaline-earth sulfonate MOFs demonstrates the feasibility of creating robust frameworks with these components. researchgate.net

Architectural TypeKey Design PrinciplesPotential Applications
Coordination Polymers Control of ligand geometry and metal coordination preferences. mdpi.comCatalysis, ion exchange, gas sorption.
Metal-Organic Frameworks (MOFs) Use of multitopic linkers to create porous structures. researchgate.netGas storage and separation, drug delivery, sensing.
Lanthanide-based MOFs Incorporation of lanthanide ions for specific optical or magnetic properties. researchgate.netnih.govLuminescent sensors, magnetic materials, thermometry. researchgate.net
Supramolecular Assemblies Utilization of non-covalent interactions (hydrogen bonding, π-π stacking) to build higher-order structures. najah.eduSmart materials, self-healing materials.

Advanced Computational Modeling for Predicting Complex Reactivity and Designing Novel Materials

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the behavior of complex chemical systems. In the context of calcium bis(hydroxybenzenesulphonate), advanced computational methods can provide valuable insights into its reactivity, guide the design of new materials, and accelerate the discovery process.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, bonding, and reactivity of calcium bis(hydroxybenzenesulphonate) and its derivatives. These calculations can help to elucidate the coordination preferences of the hydroxybenzenesulfonate ligand with different metal ions and predict the stability of various coordination architectures.

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of these systems in different environments. acs.org For instance, MD simulations can be used to investigate the interaction of calcium bis(hydroxybenzenesulphonate) with solvent molecules, predict its solubility, and model the transport of ions through porous MOFs incorporating hydroxybenzenesulfonate linkers. acs.orgjst.go.jpmdpi.com Simulations have been used to study the effect of calcium ions on the behavior of sulfonate-containing polymers and surfactants in solution. researchgate.netscispace.com

The computational prediction of MOF properties is a rapidly growing field. arxiv.orgresearchgate.netsemanticscholar.org By computationally screening large libraries of potential building blocks (metals and ligands), it is possible to identify promising candidates for synthesis with desired properties, such as high porosity for gas storage or specific pore sizes for molecular separations. Machine learning approaches are also being developed to predict the properties of MOFs based on the chemical features of their components. nih.gov

Computational MethodInformation GainedApplication in Calcium Bis(hydroxybenzenesulphonate) Research
Density Functional Theory (DFT) Electronic structure, reaction mechanisms, spectroscopic properties.Predicting the most stable coordination modes of the hydroxybenzenesulfonate ligand.
Molecular Dynamics (MD) Simulations Dynamic behavior, transport properties, solvation effects. acs.orgSimulating the self-assembly of coordination polymers and the diffusion of guest molecules in MOFs. jst.go.jp
High-Throughput Computational Screening Prediction of properties for large numbers of hypothetical structures. researchgate.netIdentifying promising new MOF architectures based on hydroxybenzenesulfonate linkers for specific applications.
Machine Learning Structure-property relationships, prediction of synthetic outcomes. nih.govPredicting the porosity and guest accessibility of MOFs from the chemical nature of the metal and linker. nih.gov

Interdisciplinary Research at the Interface of Inorganic, Organic, and Materials Chemistry for Calcium Bis(hydroxybenzenesulphonate) Systems

The future of materials science lies in the convergence of different scientific disciplines. Research on calcium bis(hydroxybenzenesulphonate) systems is well-positioned to benefit from an interdisciplinary approach that combines the principles of inorganic, organic, and materials chemistry to create novel functional materials.

The development of hybrid organic-inorganic materials is a prime example of this interdisciplinary synergy. nih.govresearchgate.netcsic.esrsc.orgresearchgate.net By combining the structural versatility and functionality of organic molecules like hydroxybenzenesulfonic acid with the stability and diverse properties of inorganic components like calcium ions, it is possible to create materials with unique and often enhanced properties. These hybrid materials can be designed at the molecular level to exhibit specific optical, electronic, or mechanical characteristics.

The principles of self-assembly are also central to the creation of complex and functional materials from molecular building blocks. northwestern.eduresearchgate.netnih.govbeilstein-journals.orgnih.gov By designing hydroxybenzenesulfonate ligands with specific recognition motifs, it is possible to direct their self-assembly with calcium ions into well-defined nanostructures, such as nanofibers, nanotubes, or vesicles. These self-assembled materials could find applications in areas such as drug delivery, tissue engineering, and catalysis.

The exploration of functional materials derived from the self-assembly of polymeric supramolecules and amino acids provides a blueprint for how simple building blocks can be used to create complex, responsive materials. researchgate.netbeilstein-journals.org Applying these concepts to calcium bis(hydroxybenzenesulphonate) systems could lead to the development of novel hydrogels, thin films, and porous materials with tunable properties.

Interdisciplinary AreaKey ConceptsPotential for Calcium Bis(hydroxybenzenesulphonate) Systems
Hybrid Organic-Inorganic Materials Combining organic and inorganic components at the molecular or nanoscale to create materials with synergistic properties. nih.govcsic.esDevelopment of novel composites with enhanced mechanical strength, thermal stability, or catalytic activity.
Self-Assembly Spontaneous organization of molecules into ordered structures through non-covalent interactions. northwestern.edunih.govCreation of functional biomaterials, such as hydrogels for drug delivery or scaffolds for tissue engineering.
Supramolecular Chemistry Chemistry beyond the molecule, focusing on the design and synthesis of complex chemical systems from molecular components.Design of "smart" materials that can respond to external stimuli such as pH, temperature, or light.
Functional Materials Materials designed to possess specific properties for a particular application. researchgate.netDevelopment of materials for sensing, catalysis, and energy storage and conversion.

Q & A

Q. What are the recommended synthesis methods for Calcium bis(hydroxybenzenesulphonate) to ensure high purity and yield?

Methodological Answer: Calcium bis(hydroxybenzenesulphonate) can be synthesized via slow evaporation for single-crystal growth or ion-exchange reactions for bulk production. For example:

  • Slow evaporation : Dissolve stoichiometric amounts of hydroxybenzenesulphonic acid and calcium hydroxide in deionized water, filter, and allow slow evaporation at controlled temperatures (25–30°C) to yield high-purity crystals .
  • Ion-exchange : Use polystyrene sulfonate resins in calcium-rich solutions to replace sodium or potassium ions with calcium, followed by precipitation and purification .

Q. Table 1: Synthesis Parameters and Outcomes

MethodTemperatureSolventPurity (%)Yield (%)Reference
Slow evaporation25°CH₂O>9965–70
Ion-exchange (resin)RTEthanol95–9880–85

Q. How can Calcium bis(hydroxybenzenesulphonate) be characterized using spectroscopic and crystallographic techniques?

Methodological Answer: Key techniques include:

  • Single-crystal X-ray diffraction (XRD) : Resolve molecular geometry and confirm sulfonate-calcium coordination .
  • FTIR spectroscopy : Identify functional groups (e.g., S=O stretching at 1180–1200 cm⁻¹, Ca-O bonds at 450–500 cm⁻¹) .
  • Elemental analysis : Validate stoichiometry (e.g., Ca²⁺:sulfonate ratio) via ICP-OES or combustion analysis .

Q. Table 2: Characterization Data

TechniqueKey ObservationsReference
XRDOrthorhombic crystal system, Pna2₁ space group
FTIRS=O asymmetric stretch at 1195 cm⁻¹
Elemental AnalysisCa content: 6.2% (theoretical: 6.5%)

Q. What factors influence the stability of Calcium bis(hydroxybenzenesulphonate) in aqueous and non-aqueous formulations?

Methodological Answer: Stability is pH-dependent and sensitive to ionic strength:

  • pH : Optimal stability at pH 6.5–7.5; degradation accelerates in acidic (pH < 4) or alkaline (pH > 9) conditions due to hydrolysis .
  • Ionic strength : High NaCl concentrations (>0.5 M) displace calcium ions, reducing stability .
  • Temperature : Store below 25°C to prevent thermal decomposition .

Q. Table 3: Stability Under Variable Conditions

ConditionDegradation Rate (per week)Reference
pH 3.0, 25°C25%
pH 7.0, 25°C<1%
0.5 M NaCl, pH 7.015%

Advanced Research Questions

Q. How can contradictions in thermodynamic solubility data for Calcium bis(hydroxybenzenesulphonate) be resolved across studies?

Methodological Answer: Discrepancies often arise from differences in:

  • Measurement techniques : Use standardized methods (e.g., shake-flask vs. potentiometric titration) .
  • Purity : Impurities like residual solvents or counterions alter solubility. Validate purity via HPLC or TGA .
  • Temperature control : ±0.1°C precision is critical for reproducibility .

Q. Table 4: Solubility Data Comparison

StudySolubility (mg/mL, 25°C)MethodPurity (%)Reference
A12.5 ± 0.3Shake-flask99.1
B9.8 ± 0.5Potentiometric95.0

Q. What challenges arise when designing in vitro models to study the ion-exchange capacity of Calcium bis(hydroxybenzenesulphonate)?

Methodological Answer: Key challenges include:

  • Mimicking physiological conditions : Adjust ionic strength (0.15 M NaCl) and pH (7.4) to simulate blood serum .
  • Competing ions : Account for interference from Mg²⁺ or K⁺ by pre-treating samples with chelating agents .
  • Kinetic modeling : Use Langmuir isotherms to quantify calcium release rates under varying ion concentrations .

Q. Table 5: Ion-Exchange Parameters

IonBinding Capacity (mmol/g)Reference
K⁺2.8 ± 0.2
Na⁺1.5 ± 0.1

Q. How does the molecular structure of Calcium bis(hydroxybenzenesulphonate) influence its interaction with biological macromolecules?

Methodological Answer: The sulfonate groups enable electrostatic interactions with cationic residues (e.g., lysine) in proteins, while calcium ions mediate coordination bonds. For example:

  • Crystal structure analysis : Sulfonate-O–Ca²⁺ bond lengths (2.3–2.5 Å) suggest strong ionic interactions .
  • Molecular docking : Predict binding affinity to serum albumin (ΔG = −8.2 kcal/mol) using AutoDock Vina .

Q. Table 6: Structural Interaction Data

MacromoleculeBinding SiteAffinity (ΔG, kcal/mol)Reference
AlbuminDomain II (Lys195)−8.2 ± 0.3
DNAMinor groove−5.6 ± 0.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.